molecular formula C9H13NO B13518770 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one

3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13518770
M. Wt: 151.21 g/mol
InChI Key: QIETXMKNUUYBCD-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an appropriate aziridine with an allyl ketone under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential bioactivity. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares a similar allyl group but has a different ring structure.

    3-allylazetidin-2-one: Similar in having an allyl group but differs in the overall ring system.

    3-(buta-1,3-dien-1-yl)azetidin-2-one: Contains a butadiene group instead of an allyl group, leading to different reactivity and properties.

Uniqueness: 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-prop-2-enyl-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C9H13NO/c1-2-4-7-8(11)10-9(7)5-3-6-9/h2,7H,1,3-6H2,(H,10,11)

InChI Key

QIETXMKNUUYBCD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC12CCC2

Origin of Product

United States

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